

Application Notes: The Use of AMP-PNP in Structural Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMP-PNP

Cat. No.: B1197032

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Introduction

Adenosine 5'-(β,γ -imido)triphosphate (**AMP-PNP**) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in structural biology.[1] In **AMP-PNP**, an imido group (-NH-) replaces the cleavable β - γ phosphoanhydride bond of ATP, rendering it resistant to hydrolysis by ATPases.[2] This crucial modification allows researchers to trap and stabilize ATP-dependent enzymes and molecular motors in their ATP-bound, pre-hydrolysis conformational state. The ability to capture this transient state is paramount for elucidating the detailed molecular mechanisms of these proteins using high-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM).[2][3]

Mechanism of Action

The fundamental principle behind the application of **AMP-PNP** lies in its ability to mimic ATP binding without permitting the subsequent hydrolysis step that triggers conformational changes and product release.[2] This effectively "freezes" the protein in a specific functional state, enabling detailed structural characterization. By binding to the nucleotide-binding pocket, **AMP-PNP** induces conformational changes similar to those induced by ATP, providing a snapshot of the protein's active state.[4][5]

Applications in Structural Biology

AMP-PNP has been instrumental in determining the structures of a wide array of ATP-dependent proteins, including:

- **Motor Proteins:** In the study of kinesin motor proteins, **AMP-PNP** has been used to visualize the motor domain bound to microtubules, revealing the structural basis of their movement along the cytoskeleton.[6]
- **ABC Transporters:** The structures of numerous ATP-binding cassette (ABC) transporters have been solved in the presence of **AMP-PNP**, providing insights into the conformational changes that drive substrate translocation across cellular membranes.[7][8][9][10]
- **Helicases:** **AMP-PNP** has been employed to trap DNA and RNA helicases in a pre-unwinding state, helping to understand how these enzymes utilize ATP hydrolysis to unwind nucleic acid duplexes.[11]
- **Actin Filaments:** Cryo-EM structures of actin filaments bound to **AMP-PNP** have shed light on the mechanism of actin polymerization.[12][13]

Comparison with Other ATP Analogs

While **AMP-PNP** is widely used, other non-hydrolyzable ATP analogs such as ATP γ S (adenosine 5'-O-(3-thiotriphosphate)) and AMP-PCP (adenosine 5'-(β , γ -methylenetriphosphate)) are also employed in structural studies. The choice of analog can be critical, as subtle differences in their chemical structure can lead to variations in protein conformation and binding affinity.[2][4] For instance, while both **AMP-PNP** and ATP γ S can mimic the pre-hydrolysis state, ATP γ S has been shown to be slowly hydrolyzed by some enzymes.[4][14] AMP-PCP, with a methylene bridge, can sometimes induce different conformational states compared to **AMP-PNP**. [15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from structural studies that have utilized **AMP-PNP**.

Table 1: Resolution of Protein Structures Determined with **AMP-PNP**

| Protein/Complex | Method | Resolution (Å) | Reference |
|---------------------------|-----------------------|----------------|---|
| Human Mitochondrial ABCB7 | Cryo-EM | 3.3 | [10] |
| AMP-PNP-actin filaments | Cryo-EM | 3.1 | [12] [13] |
| YbbAP | Cryo-EM | Not Specified | [17] |
| Kinesin motor domain | X-ray Crystallography | Not Specified | [6] |
| ABC Transporter MsbA | X-ray Crystallography | Not Specified | [9] |

Table 2: Comparative Data of ATP Analogs

| ATP Analog | Key Feature | Observation in p97 AAA+ ATPase | Reference |
|------------|--|--|--|
| AMP-PNP | Imido (-NH-) linkage | Effectively mimics the pre-hydrolysis state | [4] |
| ATPyS | Thio (-S-) linkage | Can be slowly hydrolyzed | [4] |
| AMP-PCP | Methylene (-CH ₂ -) linkage | May not reliably induce the native pre-hydrolysis conformation | [4] [15] |

Experimental Protocols

Protocol 1: Sample Preparation for Cryo-Electron Microscopy

This protocol provides a general workflow for preparing a protein-**AMP-PNP** complex for single-particle cryo-EM analysis.

Materials:

- Purified protein of interest
- **AMP-PNP** sodium salt
- MgCl_2 stock solution
- Appropriate buffer for the protein
- Cryo-EM grids (e.g., holey carbon grids)
- Plunge-freezing apparatus (e.g., Vitrobot)
- Liquid ethane and liquid nitrogen

Procedure:

- Complex Formation:
 - In a microcentrifuge tube, mix the purified protein to a final concentration suitable for cryo-EM (typically 0.1-5 mg/mL).[\[18\]](#)
 - Add **AMP-PNP** to a final concentration of 1-5 mM.
 - Add MgCl_2 to a final concentration of 2-5 mM.
 - Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
- Grid Preparation:
 - Glow-discharge the cryo-EM grids to render the surface hydrophilic.[\[2\]](#)
 - Apply 3-4 μL of the protein-**AMP-PNP** complex solution to the grid.[\[2\]](#)
- Vitrification:
 - Place the grid in a plunge-freezing apparatus.
 - Blot the grid to remove excess liquid, creating a thin film of the sample. The blotting time and force need to be optimized for each sample.[\[2\]](#)[\[19\]](#)

- Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[\[2\]](#)
[\[20\]](#)[\[21\]](#)
- Grid Storage and Screening:
 - Store the vitrified grids in liquid nitrogen until ready for imaging.
 - Screen the grids in a transmission electron microscope to assess ice thickness and particle distribution.

Protocol 2: Crystallization of a Protein-**AMP-PNP** Complex

This protocol outlines a general procedure for setting up crystallization trials for a protein in complex with **AMP-PNP**.

Materials:

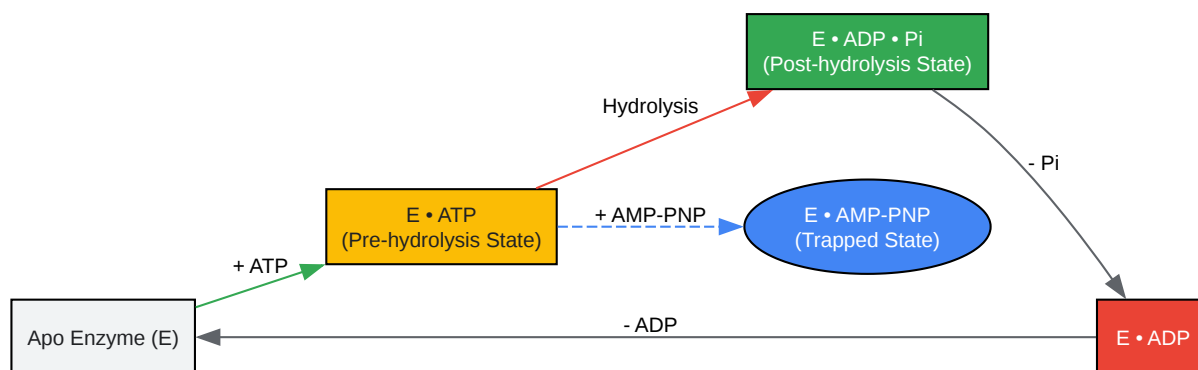
- Purified protein of interest
- **AMP-PNP** sodium salt
- MgCl_2 stock solution
- Crystallization screens
- Crystallization plates (e.g., sitting drop or hanging drop)

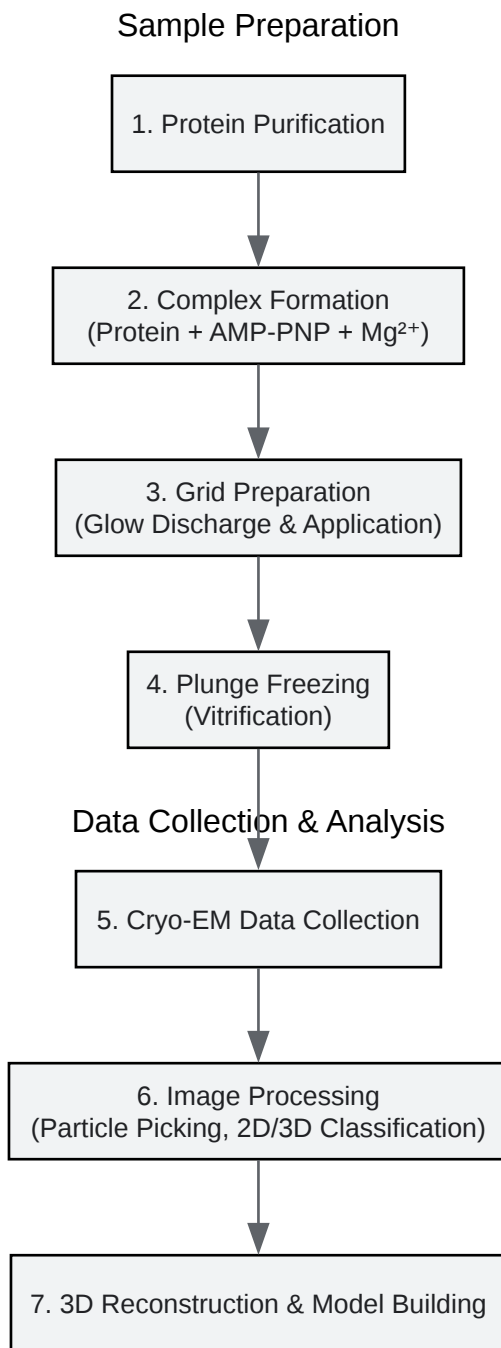
Procedure:

- Complex Preparation:
 - Prepare the protein-**AMP-PNP** complex as described in Protocol 1, Step 1. It is often beneficial to perform a final size-exclusion chromatography step with the complex to ensure homogeneity.
- Crystallization Setup:
 - Using a crystallization robot or by hand, set up crystallization trials by mixing the protein-**AMP-PNP** complex solution with various crystallization screen conditions.

- Commonly used methods include sitting drop and hanging drop vapor diffusion.
- Crystal Growth and Optimization:
 - Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
 - Regularly monitor the plates for crystal growth over several days to weeks.
 - Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
- Crystal Harvesting and Data Collection:
 - Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.

Visualizations





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References

- 1. hypermol.com [hypermol.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved Question 20 (6 points) Why is a nonhydrolyzable ATP | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of Kinesin Motor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Structures of ABC transporters: handle with care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into ABC transporter mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM structure of AMP-PNP-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. EMDB-7936: Cryo-EM structure of AMPPNP-actin filaments - Yorodumi [pdbj.org]
- 14. Adenosine 5'-O-(3-thio)triphosphate (ATPyS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter [mdpi.com]
- 17. Item - Image processing workflow for the AMP-PNP-bound YbbAP cryo-EM reconstruction. - Public Library of Science - Figshare [plos.figshare.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. diamond.ac.uk [diamond.ac.uk]
- To cite this document: BenchChem. [Application Notes: The Use of AMP-PNP in Structural Biology]. BenchChem, [2025]. [Online PDF]. Available at:

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